molecular formula C21H18N2O2 B11553751 4-(benzyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide

4-(benzyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B11553751
M. Wt: 330.4 g/mol
InChI Key: QCACHESLGOOCFX-PXLXIMEGSA-N
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Description

4-(benzyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group and a phenylmethylidene group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the reaction of 4-(benzyloxy)benzohydrazide with benzaldehyde under acidic or basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and the product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(benzyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)benzaldehyde
  • 4-(benzyloxy)phenylacetic acid
  • 4-(benzyloxy)aniline hydrochloride

Uniqueness

4-(benzyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its specific structural features, such as the combination of a benzyloxy group and a phenylmethylidene group attached to a benzohydrazide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-phenylmethoxybenzamide

InChI

InChI=1S/C21H18N2O2/c24-21(23-22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)25-16-18-9-5-2-6-10-18/h1-15H,16H2,(H,23,24)/b22-15+

InChI Key

QCACHESLGOOCFX-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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